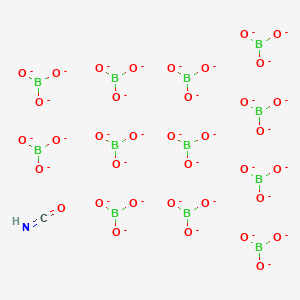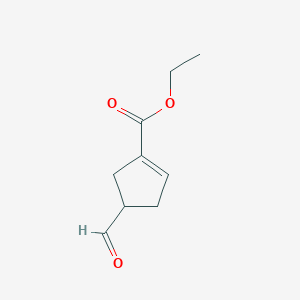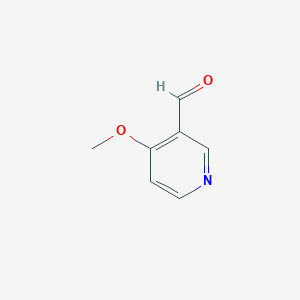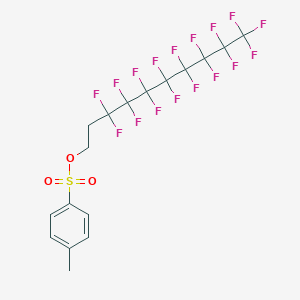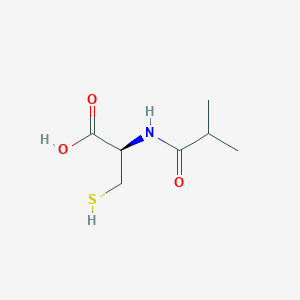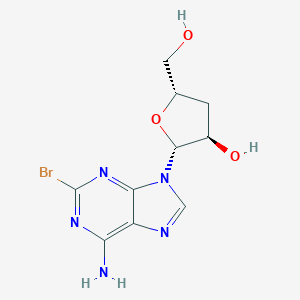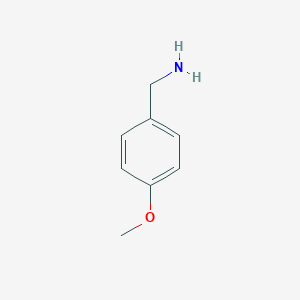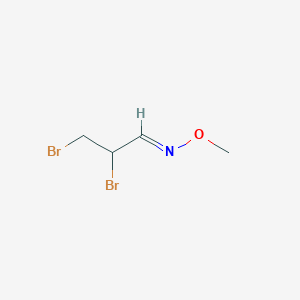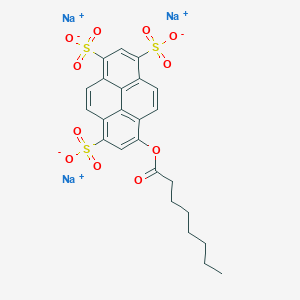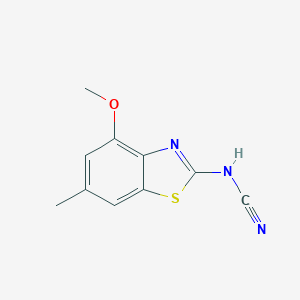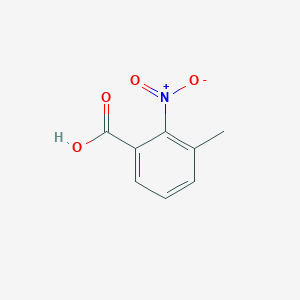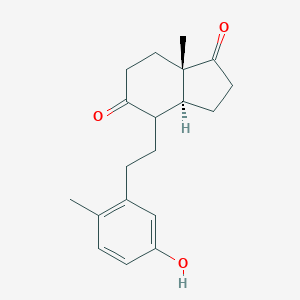
Secophenol
Overview
Description
Synthesis Analysis
The synthesis of phenol derivatives can involve various catalytic processes, including ruthenium-catalyzed C-H bond functionalization. For example, the synthesis of m-alkylphenols via ruthenium-catalyzed CAr-H bond functionalization with sec/tert-alkyl bromides represents a significant method, potentially applicable to Secophenol synthesis. This process might involve a radical mechanism and a six-membered ruthenacycle complex as the active catalyst, offering an atom-/step-economical synthesis route for pharmaceuticals and functional molecules (Li et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to Secophenol can be highly planar, as observed in benzo[1,2-b:4,5-b']dichalcogenophenes. These compounds exhibit completely planar molecular structures with a herringbone arrangement, which could be indicative of Secophenol's structural features. Such planarity plays a crucial role in the physical and chemical properties of these molecules (Takimiya et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving phenol derivatives can showcase a variety of functional group transformations and reactivity patterns. For instance, the conversion of phenols and hydrazines or hydrazides into azophenols through a catalytic aerobic process highlights the versatile chemical reactivity of these compounds. This process involves the formation of an aromatic C-N bond via condensation, followed by a redox-isomerization to install the azo-functionality, which could be relevant to understanding Secophenol's chemical behavior (Esguerra & Lumb, 2017).
Physical Properties Analysis
The physical properties of Secophenol, inferred from similar compounds, could include solid-state fluorescence efficiencies and significant intermolecular interactions, as seen in fluorocarbon-substituted oligothiophenes. These properties suggest a potential for Secophenol to exhibit interesting optical and electronic characteristics, which can be crucial for applications in materials science (Facchetti et al., 2004).
Chemical Properties Analysis
The chemical properties of compounds similar to Secophenol can be understood through their reactivity and synthesis pathways. For example, the SeCl2-mediated approach toward the synthesis of selenophenes from propargyl indoles showcases a unique reactivity pattern involving electrophilic addition followed by cyclization. This process reflects the complex chemistry that Secophenol and its derivatives might exhibit, highlighting the diversity of reactions such compounds can undergo (Martins et al., 2018).
Scientific Research Applications
Speciation Studies in Plants : Techniques based on Secophenol are used to study the speciation of heavy metals like cadmium and lead in plants such as Pisum sativum. This research has revealed that cadmium can inhibit lead uptake in these plants (Barałkiewicz et al., 2009).
Advances in Scanning Electrochemical Microscopy (SECM) : SECM, a technique often used with phenol derivatives, has expanded into various research areas, including biology, corrosion, energy, kinetics, instrumental development, and surface modification. It is particularly used to investigate charge transport across interfaces, in thin films and membranes, and to evaluate electrocatalytic activities of materials for reactions like oxygen reduction and hydrogen oxidation (Polcari et al., 2016); (Amemiya et al., 2001).
Fluorescent Probes in Living Systems : Red fluorescent probes like Sel-p2, derived from Secophenol, are used for the detection of selenols in solutions and living systems. This application is significant in cell imaging and animal imaging studies (Dai et al., 2016).
Polymer Purification and Solar Cells : The purification of low bandgap indacenodithiophene polymers by recycling size exclusion chromatography, which involves Secophenol, significantly improves solar cell performance. This indicates its role in enhancing renewable energy technologies (Ashraf et al., 2013).
Microdeposition of Conducting Polymers : Scanning electrochemical microscopy, a technique involving Secophenol, is used for microdeposition of conducting polymers. It's particularly notable for its high resolution, down to 8 µm with a 10-µm Pt electrode, which is significant for detailed surface studies and material science applications (Marck et al., 2001).
Safety And Hazards
Secophenol is irritating and may cause irritation when it comes into contact with the skin and eyes. Protective measures should be taken when handling it. It should be kept away from oxidizing agents and strong acids to prevent dangerous reactions. During use or storage, it should be kept away from sources of ignition to prevent fire. In case of leakage, direct contact should be avoided, and cleanup should be performed wearing chemical protective gloves and goggles in a well-ventilated environment .
properties
IUPAC Name |
(3aS,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-12-3-5-14(20)11-13(12)4-6-15-16-7-8-18(22)19(16,2)10-9-17(15)21/h3,5,11,15-16,20H,4,6-10H2,1-2H3/t15?,16-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXONJFCJAGEBA-RRSHCKCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)CCC2C3CCC(=O)C3(CCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)O)CCC2[C@@H]3CCC(=O)[C@]3(CCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90946761 | |
| Record name | 3-Hydroxy-9,10-secoandrosta-1(10),2,4-triene-9,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Secophenol | |
CAS RN |
2394-69-6 | |
| Record name | 9,10-Secoandrosta-1,3,5(10)-triene-9,17-dione, 3-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002394696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-9,10-secoandrosta-1(10),2,4-triene-9,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




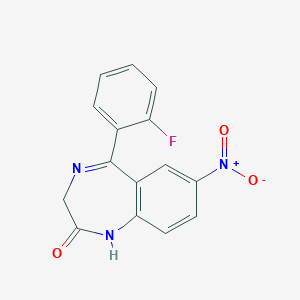
![5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B45358.png)
